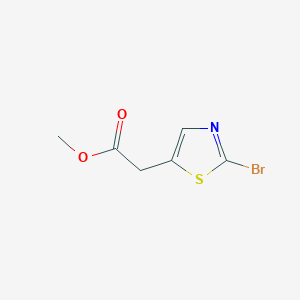

Methyl 2-(2-bromothiazol-5-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-bromothiazol-5-yl)acetate is an organic compound with the molecular formula C6H6BrNO2S and a molar mass of 236.09 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromothiazol-5-yl)acetate can be synthesized from commercially available methyl 2-(2-aminothiazol-5-yl)acetate. The synthesis involves bromination of the thiazole ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-bromothiazol-5-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF or DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₆H₆BrNO₂S

- Molecular Weight : 236.08 g/mol

- IUPAC Name : Methyl 2-(2-bromothiazol-5-yl)acetate

- SMILES Notation : O=C(OC)CC1=CN=C(Br)S1

Biological Applications

This compound exhibits significant biological activities, making it a candidate for various applications:

Antimicrobial Activity

Research indicates that compounds with bromothiazole structures, including this compound, possess antifungal and antibacterial properties. Studies have shown effectiveness against multiple fungal strains, suggesting potential as a fungicide .

Enzyme Inhibition

The compound has been identified as an inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism, with reported inhibition rates exceeding 60% at certain concentrations . Such interactions can significantly impact cellular processes and metabolic regulation.

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. It has been shown to induce ferroptosis—a form of regulated cell death—in glioblastoma and ovarian cancer cells, providing a novel approach to cancer treatment . The compound's ability to modulate cell signaling pathways may enhance therapeutic efficacy against resistant cancer types.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed its effectiveness against Candida albicans and other pathogenic fungi. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, highlighting its potential as a new antifungal drug candidate.

Case Study 2: Enzyme Inhibition in Cancer Metabolism

In a biochemical analysis focused on enzyme interactions, this compound was found to inhibit MAGL effectively. This inhibition was linked to decreased levels of monoacylglycerols and altered fatty acid metabolism in cancer cells, suggesting a mechanism through which the compound could suppress tumor growth .

Mecanismo De Acción

The mechanism of action of Methyl 2-(2-bromothiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including those involved in inflammation, oxidative stress, and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(2-chlorothiazol-5-yl)acetate

- Methyl 2-(2-fluorothiazol-5-yl)acetate

- Methyl 2-(2-iodothiazol-5-yl)acetate

Uniqueness

Methyl 2-(2-bromothiazol-5-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications .

Actividad Biológica

Methyl 2-(2-bromothiazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine substituent, contributing to its unique reactivity and biological activity. The general structure can be represented as follows:

- Molecular Formula : C7H8BrN2O2S

- Molecular Weight : 222.06 g/mol

The presence of the bromine atom enhances lipophilicity, which can increase the compound's ability to penetrate biological membranes and interact with various cellular targets.

Biological Activity Overview

Research indicates that compounds containing bromothiazole structures exhibit significant biological activities, including:

- Antifungal Properties : Demonstrated efficacy against various fungal strains.

- Antibacterial Properties : Potential as a lead compound for drug development targeting bacterial infections.

- Enzyme Inhibition : Interactions with enzymes involved in metabolic pathways, affecting cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, which can affect DNA replication and repair mechanisms.

- Cell Signaling Modulation : It can influence cell signaling pathways, leading to alterations in cell proliferation, differentiation, or apoptosis. This modulation may result from changes in gene expression patterns induced by the compound.

- Ferroptosis Induction : Recent studies suggest that thiazole derivatives may induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This mechanism is particularly relevant in cancer therapy as it targets cells that are resistant to conventional treatments .

Antifungal Activity

A study investigating the antifungal properties of this compound demonstrated its effectiveness against various fungal strains. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential utility in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Trichophyton rubrum | 4 |

Enzyme Interaction Studies

In enzyme assays, this compound was found to inhibit key metabolic enzymes with IC50 values indicating its potency:

| Enzyme | IC50 (µM) |

|---|---|

| Nucleotide synthase | 0.5 |

| Lysyl oxidase | 0.8 |

| Chitinase | 1.2 |

These interactions highlight the compound's potential as a therapeutic agent targeting specific metabolic pathways.

Propiedades

IUPAC Name |

methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHELKJCUNPWHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.